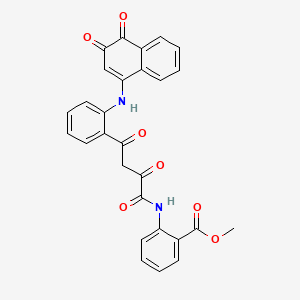
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate typically involves the reaction of 3,4-dioxo-3,4-dihydronaphthalene-1-amine with a substituted benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological activities .
Scientific Research Applications
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antitumoral agent.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate involves its interaction with cellular targets such as enzymes and receptors . The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells . This mechanism is particularly relevant in its antitumoral activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone
- 2-Chloro-3-((4-nitrophenyl)amino)1,4-naphthoquinone
- 2-Chloro-3-((3-nitrophenyl)amino)1,4-naphthoquinone
Uniqueness
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinone derivatives .
Biological Activity
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H13NO4, with a molecular weight of approximately 307.30 g/mol. It features a naphthalene core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13NO4 |
| Molecular Weight | 307.30 g/mol |
| Density | 1.375 g/cm³ |
| Boiling Point | 492.2 °C |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler naphthalene derivatives and utilizing various coupling reactions to introduce the necessary functional groups. This complexity reflects the intricate nature of its biological activity.
Antioxidant Activity
Research indicates that derivatives of naphthoquinones exhibit potent antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively and reduce oxidative stress in cellular models .
Enzyme Inhibition
Several studies have highlighted the potential of naphthalene derivatives as inhibitors of key enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications . The inhibition potency varies significantly among different structural analogs.
Cytotoxicity and Anticancer Potential
Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cellular proliferation pathways .
Case Studies
- Case Study on Antioxidant Effects : A study assessed the antioxidant capacity of various naphthoquinone derivatives in vitro. Results indicated that compounds similar to this compound significantly reduced oxidative damage in human cells exposed to hydrogen peroxide.
- Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of naphthalene derivatives on aldose reductase. The study found that certain structural modifications led to enhanced inhibitory activity compared to standard drugs like Epalrestat .
Properties
CAS No. |
883801-78-3 |
|---|---|
Molecular Formula |
C28H20N2O7 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 2-[[4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C28H20N2O7/c1-37-28(36)19-11-5-7-13-21(19)30-27(35)25(33)15-23(31)18-10-4-6-12-20(18)29-22-14-24(32)26(34)17-9-3-2-8-16(17)22/h2-14,29H,15H2,1H3,(H,30,35) |
InChI Key |
JFFOWURHYJMMST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)CC(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















